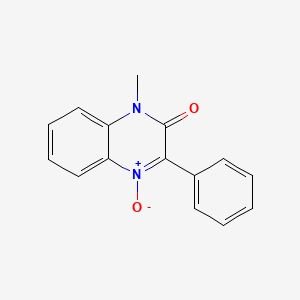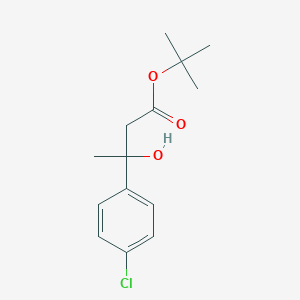
1-Methyl-3-phenylquinoxalin-2(1h)-one 4-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-phenylquinoxalin-2(1h)-one 4-oxide is a heterocyclic organic compound. Quinoxaline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-phenylquinoxalin-2(1h)-one 4-oxide typically involves the cyclization of appropriate precursors. One common method is the condensation of o-phenylenediamine with a diketone, followed by oxidation.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-3-phenylquinoxalin-2(1h)-one 4-oxide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce amines.
Applications De Recherche Scientifique
1-Methyl-3-phenylquinoxalin-2(1h)-one 4-oxide has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-phenylquinoxalin-2(1h)-one 4-oxide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: The parent compound with a similar structure.
Phenylquinoxaline: A derivative with a phenyl group attached.
Quinoxaline N-oxides: Compounds with an N-oxide functional group.
Uniqueness
1-Methyl-3-phenylquinoxalin-2(1h)-one 4-oxide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoxaline derivatives.
Propriétés
Numéro CAS |
1797-86-0 |
|---|---|
Formule moléculaire |
C15H12N2O2 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
1-methyl-4-oxido-3-phenylquinoxalin-4-ium-2-one |
InChI |
InChI=1S/C15H12N2O2/c1-16-12-9-5-6-10-13(12)17(19)14(15(16)18)11-7-3-2-4-8-11/h2-10H,1H3 |
Clé InChI |
FZQXIFMMTFOWDW-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2[N+](=C(C1=O)C3=CC=CC=C3)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1h-[1,4]Diazepino[1,2-a]benzimidazole](/img/structure/B14744077.png)






![Diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate](/img/structure/B14744102.png)


![1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole](/img/structure/B14744121.png)
methyl benzoate](/img/structure/B14744126.png)
![17-[1-[2-(Dimethylamino)ethylamino]ethyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B14744143.png)
